
4-acetamido-N-(2-(2-(3,4-dimethoxyphenyl)acetamido)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetamido-N-(2-(2-(3,4-dimethoxyphenyl)acetamido)ethyl)benzamide is a chemical compound with the molecular formula C12H17NO3 . It has a molecular weight of 223.2683 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide core with various functional groups attached, including acetamido and dimethoxyphenyl groups .Physical And Chemical Properties Analysis
The compound has a molecular weight of 223.2683 .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “4-acetamido-N-(2-(2-(3,4-dimethoxyphenyl)acetamido)ethyl)benzamide”, also known as “2-(3,4-dimethoxyphenyl)-N-{2-[(4-acetamidophenyl)formamido]ethyl}acetamide”.
Pharmaceutical Development
This compound has shown potential in pharmaceutical research, particularly in the development of new analgesic drugs. Its structure suggests it could interact with pain receptors, providing relief from chronic pain conditions . Researchers are exploring its efficacy and safety profiles to develop it into a viable therapeutic option.
Cancer Research
The compound’s unique molecular structure allows it to be used in cancer research. It can be modified to target specific cancer cells, potentially leading to the development of targeted cancer therapies. Studies are ongoing to understand its mechanism of action and its effectiveness in inhibiting cancer cell growth .
Neuroprotective Agents
Research indicates that this compound may have neuroprotective properties. It could be used to develop treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its ability to cross the blood-brain barrier and interact with neural pathways makes it a promising candidate for further study .
Antioxidant Research
The compound’s structure suggests it could act as an antioxidant, neutralizing free radicals and reducing oxidative stress. This property is being investigated for its potential to prevent or treat conditions related to oxidative damage, such as cardiovascular diseases and aging .
Anti-inflammatory Applications
Due to its potential anti-inflammatory properties, this compound is being studied for its ability to reduce inflammation in various conditions, including autoimmune diseases and chronic inflammatory disorders. Researchers are examining its effects on inflammatory pathways and its potential as a therapeutic agent .
Biochemical Research
In biochemical research, this compound is used as a reagent to study protein interactions and enzyme activities. Its ability to bind to specific proteins makes it useful in elucidating biochemical pathways and understanding the molecular basis of various diseases .
Synthetic Chemistry
The compound is also valuable in synthetic chemistry for the development of new chemical reactions and the synthesis of complex molecules. Its unique structure allows chemists to explore new synthetic routes and create novel compounds with potential applications in various fields .
Material Science
In material science, this compound is being investigated for its potential use in the development of new materials with unique properties. Its ability to form stable complexes and its chemical versatility make it a candidate for creating advanced materials for industrial and technological applications .
Propiedades
IUPAC Name |
4-acetamido-N-[2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-14(25)24-17-7-5-16(6-8-17)21(27)23-11-10-22-20(26)13-15-4-9-18(28-2)19(12-15)29-3/h4-9,12H,10-11,13H2,1-3H3,(H,22,26)(H,23,27)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVNTIHHOYTFCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetamido-N-(2-(2-(3,4-dimethoxyphenyl)acetamido)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

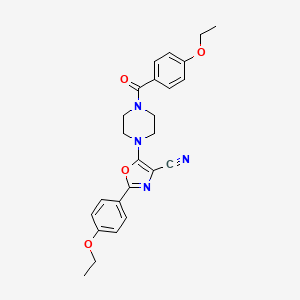
![3,4,5-triethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2512684.png)
![3-((4-(3-chlorophenyl)-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2512685.png)

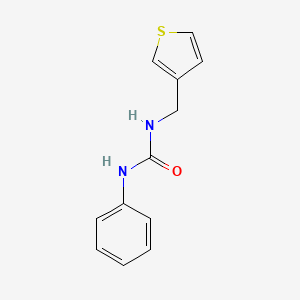

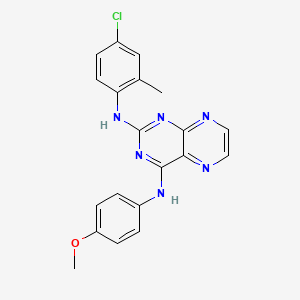
![2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid](/img/structure/B2512694.png)
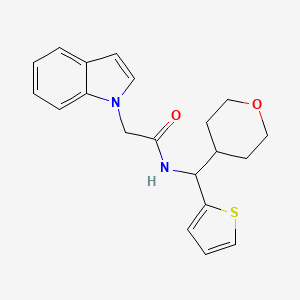
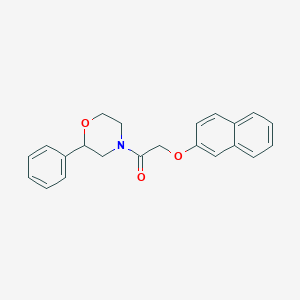
![N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B2512698.png)

![N-[[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2512703.png)
![N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2512706.png)